molecular formula C12H15NO4 B14838681 5-Cyclopropoxy-2-isopropoxyisonicotinic acid

5-Cyclopropoxy-2-isopropoxyisonicotinic acid

Cat. No.: B14838681
M. Wt: 237.25 g/mol
InChI Key: FOPWWFWSLRMTEQ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-isopropoxyisonicotinic acid is an organic compound with the molecular formula C12H15NO3 It is a derivative of isonicotinic acid, which is known for its applications in various chemical and pharmaceutical fields

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This method involves the use of boronic acids or esters as reagents and palladium catalysts to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of 5-Cyclopropoxy-2-isopropoxyisonicotinic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-isopropoxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Cyclopropoxy-2-isopropoxyisonicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme activities.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-isopropoxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-isopropoxyisonicotinic acid is unique due to the presence of both cyclopropoxy and isopropoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

5-cyclopropyloxy-2-propan-2-yloxypyridine-4-carboxylic acid

InChI

InChI=1S/C12H15NO4/c1-7(2)16-11-5-9(12(14)15)10(6-13-11)17-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,15)

InChI Key

FOPWWFWSLRMTEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C(=C1)C(=O)O)OC2CC2

Origin of Product

United States

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